8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound classified under purine derivatives. Its molecular formula is and it contains a tetrahydropurine structure, which is significant in various biochemical applications. The compound is primarily identified by its unique structural features that include an ethylsulfanyl group and a nonyl side chain, contributing to its potential biological activity.
This compound is cataloged as a screening compound by ChemDiv, indicating its relevance in pharmaceutical research and development. The classification of this compound falls under the category of purine derivatives, which are known for their roles in biological processes such as energy transfer and signal transduction.
The synthesis of 8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are often employed to monitor the progress of the synthesis and verify the structure of the compound.
The molecular structure of 8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione features:
The compound's SMILES representation is CCCCCCCCCn1c(SCC)nc(N(C)C(N2)=O)c1C2=O
, which provides insight into its connectivity and stereochemistry. The InChI key for this compound is essential for database searches and identification.
This compound can participate in various chemical reactions typical for purines, including:
Reactions involving this compound are often studied using spectroscopic methods to understand the mechanisms and products formed during these transformations.
The mechanism of action for 8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may involve:
Research into the specific biological targets and pathways affected by this compound is ongoing and may provide insights into its therapeutic potential.
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
Scientific Uses
The applications of 8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4